N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a triazole ring, a benzothiazole moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 1,3-benzothiazole-6-carboxylic acid under appropriate reaction conditions . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or triazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties are known to interact with enzymes and receptors, modulating their activity . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: This compound shares the triazole moiety but lacks the benzothiazole and carboxamide groups.
1,3-benzothiazole-6-carboxylic acid: This compound contains the benzothiazole and carboxylic acid groups but lacks the triazole moiety.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds feature the triazole and benzoic acid groups but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of the triazole, benzothiazole, and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H13N5OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H13N5OS/c23-17(13-3-6-15-16(7-13)24-11-19-15)21-14-4-1-12(2-5-14)8-22-10-18-9-20-22/h1-7,9-11H,8H2,(H,21,23) |
InChI Key |
QWXHZOIAZBVZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
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